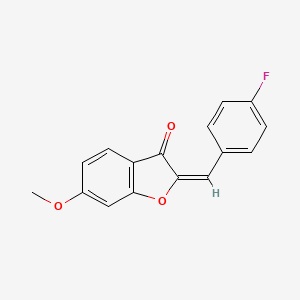
Guanidine, 1-tert-butyl-3-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(2-methyl-4-quinolyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guanidine, 1-tert-butyl-3-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(2-methyl-4-quinolyl)- is a complex organic compound that features a guanidine group, a thiadiazole ring, and a quinoline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, 1-tert-butyl-3-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(2-methyl-4-quinolyl)- typically involves multi-step organic reactions. The process may start with the preparation of the quinoline derivative, followed by the introduction of the thiadiazole ring, and finally the guanidine group. Common reagents used in these steps include alkylating agents, thiourea, and various catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline moiety can be reduced to form dihydroquinoline derivatives.
Substitution: The guanidine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides, while reduction of the quinoline moiety may produce dihydroquinoline derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with enzymes or receptors could make it a lead compound for the development of new drugs.
Industry
In industry, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of guanidine, 1-tert-butyl-3-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(2-methyl-4-quinolyl)- involves its interaction with molecular targets such as enzymes or receptors. The guanidine group can form hydrogen bonds, while the thiadiazole and quinoline rings can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
Guanidine derivatives: Compounds with similar guanidine groups.
Thiadiazole derivatives: Compounds with similar thiadiazole rings.
Quinoline derivatives: Compounds with similar quinoline moieties.
Uniqueness
The uniqueness of guanidine, 1-tert-butyl-3-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(2-methyl-4-quinolyl)- lies in its combination of these three functional groups
属性
CAS 编号 |
71253-69-5 |
|---|---|
分子式 |
C17H20N6S2 |
分子量 |
372.5 g/mol |
IUPAC 名称 |
2-tert-butyl-1-(2-methylquinolin-4-yl)-3-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)guanidine |
InChI |
InChI=1S/C17H20N6S2/c1-10-9-13(11-7-5-6-8-12(11)18-10)19-14(21-17(2,3)4)20-15-22-23-16(24)25-15/h5-9H,1-4H3,(H,23,24)(H2,18,19,20,21,22) |
InChI 键 |
FDRJIDCBQUVOEB-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=NC(C)(C)C)NC3=NNC(=S)S3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2,6,7-Tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B12915255.png)

![(3R)-1-[4-amino-2-(hydroxymethyl)phenyl]pyrrolidin-3-ol](/img/structure/B12915271.png)
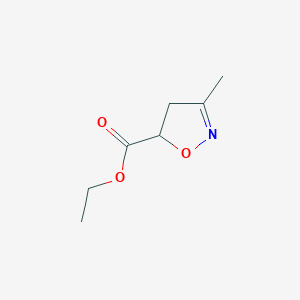
![2-Methyl-1,2,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B12915279.png)
![(3S)-N-cyclopentyl-N-[(3-methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12915285.png)

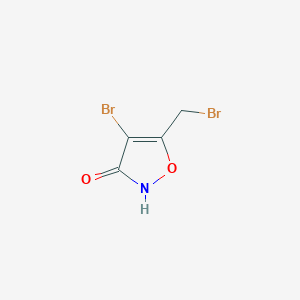

![3-Hydroxy-2-{1-[6-(methylsulfanyl)-9h-purin-9-yl]-2-oxoethoxy}propanal](/img/structure/B12915318.png)
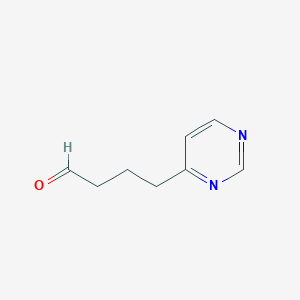
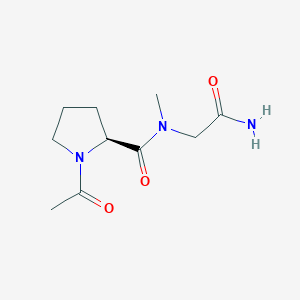
![N''-[4-(1H-Indol-3-yl)-5-methyl-1,3-thiazol-2-yl]guanidine](/img/structure/B12915348.png)
